molecular formula C12H26Cl2N2O B1424158 N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride CAS No. 1220027-61-1

N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Cat. No. B1424158
M. Wt: 285.25 g/mol
InChI Key: ZPJWDMDAOHLCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2O and its molecular weight is 285.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development

A study by Hashimoto et al. (2002) details the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which is closely related to the specified chemical compound. The research demonstrates an efficient synthesis method using commercially available reagents, highlighting its potential in pharmaceutical development Hashimoto et al., 2002.

Synthetic Methods in Organic Chemistry

Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the formation of dihydropyrrolone derivatives. This study offers insights into practical and convenient synthetic methods for complex organic compounds Melekhina et al., 2019.

Synthesis of Dicarboxylic Acid Amides and Diamides

Aghekyan et al. (2018) conducted research on the condensation of various nonaromatic amines, which involves compounds structurally related to the one . This study contributes to the understanding of synthesizing N,N'-disubstituted oxamides and other related compounds Aghekyan et al., 2018.

Antimicrobial and Anticoccidial Activity

Georgiadis (1976) investigated compounds derived from 2H-pyran, which is structurally similar to the specified chemical. The study reveals significant antimicrobial and anticoccidial activities of these compounds, suggesting potential biomedical applications Georgiadis, 1976.

Neuroprotective Agent Research

Kim et al. (2002) studied KR-31543, a compound containing a structural unit similar to the specified chemical, which acts as a neuroprotective agent for ischemia-reperfusion damage. This research provides insights into the metabolism and potential therapeutic applications of such compounds Kim et al., 2002.

Dual Serotonin/Noradrenaline Reuptake Inhibitors

Fish et al. (2007) explored the synthesis of monoamine reuptake inhibitors, including compounds structurally related to the specified chemical. This research aids in understanding selective dual serotonin and noradrenaline reuptake inhibition, relevant to mental health therapies Fish et al., 2007.

Synthesis of p-Aminobenzoic Acid Diamides

Agekyan and Mkryan (2015) worked on the synthesis of diamides using compounds structurally similar to the specified chemical. This study contributes to the field of organic synthesis and the creation of complex amide structures Agekyan & Mkryan, 2015.

Discovery of PDE9A Inhibitors for Cognitive Disorders

Verhoest et al. (2012) researched PF-04447943, a PDE9A inhibitor involving a structure similar to the specified chemical, showing potential in treating cognitive disorders. This highlights the compound's relevance in neuropharmacology Verhoest et al., 2012.

properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-(pyrrolidin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-14(10-12-3-2-6-13-12)9-11-4-7-15-8-5-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJWDMDAOHLCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.